Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Melatonin Receptors Receptor Binding MT1/MT2 Affinity

Sourcing a reliable Agomelatine-related impurity standard for ANDA submissions can be challenging. This N-Deacetyl-N-Formyl Agomelatine reference standard (CAS 138113-05-0) directly addresses that need, supporting analytical method development and quality control. - Directly linked to Agomelatine, a unique dual-mechanism antidepressant (MT1/MT2 agonist, 5-HT2C antagonist). - Ideal for HPLC purity, dissolution, and content uniformity tests. - Supplied with comprehensive characterization data. Enables robust regulatory filings and batch release testing.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 138113-05-0
Cat. No. B1352141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
CAS138113-05-0
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2CCNC=O)C=C1
InChIInChI=1S/C14H15NO2/c1-17-13-6-5-11-3-2-4-12(14(11)9-13)7-8-15-10-16/h2-6,9-10H,7-8H2,1H3,(H,15,16)
InChIKeyWLNVBLHBIPTPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Agomelatine: Scientific Procurement Overview


Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, commonly known as Agomelatine, is a synthetic naphthalenic analogue of melatonin classified as a melatonergic agonist and serotonergic antagonist [1]. It is distinguished from classical antidepressants by its dual mechanism of action: potent agonism at melatonin MT1 and MT2 receptors (Ki = 0.1 nM and 0.12 nM, respectively) combined with selective antagonism at serotonin 5-HT2C receptors (pKi = 6.2–6.4) [1][2]. Unlike SSRIs, SNRIs, and tricyclic antidepressants, agomelatine lacks affinity for monoamine transporters, adrenergic, dopaminergic, histaminergic, and muscarinic receptors, which fundamentally alters its therapeutic and adverse effect profile [2].

Why Generic Substitution Fails for Agomelatine


Generic substitution of agomelatine with alternative melatonergic agents (e.g., melatonin, ramelteon, tasimelteon) or serotonergic antidepressants (SSRIs/SNRIs) is pharmacologically unsound because no other single molecule reproduces its specific dual pharmacodynamic signature: simultaneous high-affinity MT1/MT2 agonism plus functional 5-HT2C antagonism [1]. Melatonin itself is a pure melatonergic agonist with negligible 5-HT2C activity (Ki < 5.0) and thus fails to enhance frontocortical dopaminergic/adrenergic transmission—a key contributor to agomelatine's antidepressant efficacy [1]. Conversely, SSRIs and SNRIs lack melatonergic activity entirely, precluding circadian rhythm resynchronization effects [2]. Ramelteon and tasimelteon, while potent MT1/MT2 agonists, lack 5-HT2C antagonist activity [2]. This unique dual-target profile cannot be replicated by co-administering separate agents due to divergent pharmacokinetics, tissue distribution, and receptor occupancy kinetics, making agomelatine a non-interchangeable single-entity therapeutic [2].

Agomelatine: Quantitative Differentiation Evidence


Superior MT1/MT2 Binding Affinity vs. Melatonin

Agomelatine demonstrates comparable to superior binding affinity at human melatonin MT1 and MT2 receptors compared to the endogenous ligand melatonin. Specifically, agomelatine binds to MT1 with Ki = 6.15 × 10⁻¹¹ M (0.0615 nM) and MT2 with Ki = 2.68 × 10⁻¹⁰ M (0.268 nM), while melatonin exhibits Ki values of 8.52 × 10⁻¹¹ M (0.0852 nM) at MT1 and 2.63 × 10⁻¹⁰ M (0.263 nM) at MT2 [1]. Additionally, in independent assays using CHO-hMT1 and CHO-hMT2 cell lines, agomelatine displays Ki values of 0.1 nM and 0.12 nM, respectively, confirming high-affinity agonism across experimental systems [2].

Melatonin Receptors Receptor Binding MT1/MT2 Affinity

Unique 5-HT2C Antagonism vs. Other Melatonergic Agents

Agomelatine uniquely combines melatonergic agonism with selective 5-HT2C receptor antagonism. At cloned human 5-HT2C receptors, agomelatine exhibits a pKi of 6.2 (Ki ≈ 631 nM) [1]. In functional assays, it competitively abolishes h5-HT2C receptor-mediated Gq/11 activation with a pA2 of 6.0–6.1 [1]. In stark contrast, melatonin shows negligible affinity at 5-HT2C receptors (Ki < 5.0, corresponding to >10 µM) and fails to modify adrenergic or dopaminergic pathways [1]. Other melatonergic agonists such as ramelteon and tasimelteon also lack 5-HT2C antagonist activity entirely [2].

Serotonin Receptors 5-HT2C Antagonism Pharmacological Differentiation

Superior Tolerability vs. SSRIs in Major Depression

In a head-to-head clinical trial (n=180 patients with major depressive disorder), agomelatine demonstrated comparable antidepressant efficacy to SSRIs (as a class) while exhibiting a significantly superior tolerability profile [1]. Specifically, the incidence of treatment-emergent sexual dysfunction was 1.1% in the agomelatine group versus 8.9% in the SSRI group (χ² = 5.713, P = 0.017), representing an 87.6% relative reduction. Similarly, weight gain occurred in 1.1% of agomelatine-treated patients versus 7.8% in the SSRI group (χ² = 4.709, P = 0.030) [1]. Meta-analysis of multiple randomized controlled trials confirms that agomelatine maintains comparable response rates to SSRIs (RR = 1.01, 95% CI: 0.95–1.08) while significantly reducing dropouts due to adverse events (RR = 0.68, 95% CI: 0.51–0.91) [2].

Major Depressive Disorder Clinical Efficacy SSRI Comparison Meta-analysis

Reduced Discontinuation Rates vs. SNRIs

In direct comparative studies against serotonin-norepinephrine reuptake inhibitors (SNRIs), agomelatine demonstrates significantly lower total dropout rates and substantially fewer discontinuations due to adverse effects. Meta-analysis of randomized controlled trials shows that total dropouts were reduced by 60% (RR = 0.40, 95% CI: 0.24–0.67), with only 9.1% of agomelatine-treated patients discontinuing versus 22.8% in the SNRI group [1]. Discontinuation specifically due to side effects was 70% lower with agomelatine (RR = 0.30, 95% CI: 0.15–0.59), with rates of 3.3% versus 11.1% for SNRIs [1].

SNRI Comparison Tolerability Treatment Adherence Dropout Rate

Well-Defined Crystalline Polymorphs for Formulation

Agomelatine exhibits polymorphism with at least two well-characterized crystalline forms (Form II and Form III) that have been patented and structurally defined by powder X-ray diffraction (PXRD), enabling reproducible large-scale manufacturing and formulation [1][2]. Form II is the commercial form used in approved drug products, with a defined PXRD pattern ensuring batch-to-batch consistency [1]. Form III, characterized by a distinct PXRD diagram with characteristic peaks including 2-Theta (°) values of 10.52 (100% intensity), 17.38, 18.55, and 19.20, has been developed to exhibit valuable formulation characteristics [2].

Solid-State Chemistry Polymorphism Pharmaceutical Formulation Crystalline Form

Agomelatine: Validated Research and Industrial Applications


Major Depressive Disorder Trials with Superior Tolerability

Agomelatine is the agent of choice for randomized controlled trials in major depressive disorder where minimizing sexual dysfunction and weight gain is a primary endpoint or patient retention concern. Head-to-head data demonstrate an 87.6% relative reduction in sexual dysfunction (P=0.017) and an 85.9% relative reduction in weight gain (P=0.030) compared to SSRIs, with 70% fewer dropouts due to adverse events versus SNRIs [1][2]. These quantitative advantages support its selection for studies focusing on patient-reported outcomes, long-term adherence, or vulnerable populations sensitive to SSRI/SNRI side effects.

Circadian Rhythm Resynchronization Studies

Agomelatine's combined MT1/MT2 agonism (Ki = 0.0615 nM at MT1; 0.268 nM at MT2) and 5-HT2C antagonism (pKi = 6.2) makes it uniquely suited for investigating circadian rhythm resynchronization in depression and sleep disorders [1]. Unlike melatonin (which lacks 5-HT2C activity) or ramelteon/tasimelteon (which lack both 5-HT2C activity and agomelatine's specific MT1/MT2 affinity profile), agomelatine has demonstrated the ability to induce robust circadian phase shifts that correlate with mood improvement [2]. It is the preferred tool compound for studies examining the intersection of melatonergic and serotonergic signaling in circadian biology.

Solid-State Characterization and Generic Formulation

The existence of well-defined, patent-protected crystalline polymorphs (Form II and Form III) with fully characterized PXRD signatures makes agomelatine an ideal reference compound for solid-state research, polymorph screening, and generic drug development programs [1]. Form II is the commercial reference standard for bioequivalence studies, while Form III provides a reproducible alternative crystalline phase with potentially distinct physicochemical properties [2]. This polymorphic definition supports robust quality control and formulation optimization in GMP environments.

Frontocortical Dopaminergic and Adrenergic Pathway Modulation

Agomelatine is uniquely qualified for studies investigating the functional consequences of 5-HT2C receptor blockade on frontocortical monoamine transmission. In vivo microdialysis studies demonstrate that agomelatine dose-dependently enhances extracellular dopamine and noradrenaline levels in rat frontal cortex—an effect not observed with melatonin, which lacks 5-HT2C antagonist activity (Ki < 5.0) [1]. This specific pharmacological property, quantified as a pA2 of 6.0–6.1 at h5-HT2C receptors [1], makes agomelatine the preferred tool for dissecting the role of 5-HT2C receptors in prefrontal cortical function.

Technical Documentation Hub

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